An In-Depth Technical Guide to 3-Cyclopropyl-benzenesulfonyl Chloride: Structure, Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-Cyclopropyl-benzenesulfonyl Chloride: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyclopropyl-benzenesulfonyl chloride is a specialized organic compound that has garnered interest in the fields of medicinal chemistry and synthetic organic chemistry. Its unique structure, combining the reactive sulfonyl chloride functional group with a cyclopropyl-substituted benzene ring, makes it a valuable building block for the synthesis of novel molecules with potential therapeutic applications. The incorporation of the cyclopropyl moiety is a well-established strategy in drug design to enhance metabolic stability, potency, and other pharmacokinetic properties.[1] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 3-Cyclopropyl-benzenesulfonyl chloride, offering insights for its effective utilization in research and development.
Chemical Structure and Properties
3-Cyclopropyl-benzenesulfonyl chloride is characterized by a benzene ring substituted with a cyclopropyl group at the meta-position relative to a sulfonyl chloride group.
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];
// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,-0.75!"]; C3 [pos="-0.8,-2.25!"]; C4 [pos="0.8,-2.25!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="0,-0!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C6; C2 -- C6; C3 -- C6; C4 -- C6; C5 -- C6;
// Substituents S [pos="2.8,-0.75!", label="S"]; O1 [pos="3.5,0!", label="O"]; O2 [pos="3.5,-1.5!", label="O"]; Cl [pos="3.8,-0.75!", label="Cl"];
C7 [pos="-2.6,-0.75!"]; C8 [pos="-2.1, -2.25!"]; C9 [pos="-3.1, -1.5!"];
C5 -- S; S -- O1 [style=double]; S -- O2 [style=double]; S -- Cl;
C2 -- C7; C7 -- C8; C8 -- C9; C7 -- C9;
// Atom labels C1 [label=""]; C2 [label=""]; C3 [label=""]; C4 [label=""]; C5 [label=""]; C6 [label=""]; C7 [label=""]; C8 [label=""]; C9 [label=""]; } Caption: Chemical Structure of 3-Cyclopropyl-benzenesulfonyl chloride
Physical and Chemical Properties
While specific experimental data for 3-Cyclopropyl-benzenesulfonyl chloride is limited, its properties can be inferred from data on the parent compound, benzenesulfonyl chloride, and the influence of the cyclopropyl substituent.
| Property | Value | Source |
| CAS Number | 958651-12-2 | [2] |
| Molecular Formula | C9H9ClO2S | [2] |
| Molecular Weight | 216.68 g/mol | [2] |
| Appearance | Expected to be a crystalline solid | Inferred |
| Boiling Point | Predicted: 321.0 ± 21.0 °C | |
| Density | Predicted: 1.406 ± 0.06 g/cm³ | |
| Melting Point (Benzenesulfonyl chloride) | 13-15 °C | [3] |
| Solubility | Expected to be soluble in organic solvents and react with water | Inferred from benzenesulfonyl chloride[4] |
The cyclopropyl group, being a small, strained ring, can influence the molecule's conformation and electronic properties. Its introduction may slightly increase the melting and boiling points compared to the unsubstituted benzenesulfonyl chloride due to increased molecular weight and potential for different crystal packing.
Chemical Properties and Reactivity
The reactivity of 3-Cyclopropyl-benzenesulfonyl chloride is primarily dictated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is an excellent leaving group.
Reactions with Nucleophiles
1. Reaction with Amines (Sulfonamide Formation): This is one of the most important reactions of sulfonyl chlorides, forming the basis for the synthesis of a wide range of sulfonamides, a class of compounds with significant biological activity.[5][6][7][8][9][10][11] The reaction with a primary or secondary amine yields the corresponding N-substituted 3-cyclopropylbenzenesulfonamide.
General Reaction: RNH₂ + C₃H₅-C₆H₄-SO₂Cl → C₃H₅-C₆H₄-SO₂-NHR + HCl
2. Reaction with Alcohols (Sulfonate Ester Formation): In the presence of a non-nucleophilic base, 3-Cyclopropyl-benzenesulfonyl chloride reacts with alcohols to form sulfonate esters. These esters are excellent leaving groups in substitution and elimination reactions.[11]
General Reaction: ROH + C₃H₅-C₆H₄-SO₂Cl → C₃H₅-C₆H₄-SO₂-OR + HCl
3. Hydrolysis: Sulfonyl chlorides react with water to produce the corresponding sulfonic acid. Therefore, 3-Cyclopropyl-benzenesulfonyl chloride should be handled under anhydrous conditions to prevent its decomposition into 3-cyclopropylbenzenesulfonic acid and hydrochloric acid.[12]
Reaction: C₃H₅-C₆H₄-SO₂Cl + H₂O → C₃H₅-C₆H₄-SO₃H + HCl
Synthesis of 3-Cyclopropyl-benzenesulfonyl Chloride
A common and reliable method for the synthesis of aryl sulfonyl chlorides is the diazotization of the corresponding aniline, followed by a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.
Experimental Protocol
Step 1: Synthesis of 3-Cyclopropylaniline
This precursor can be synthesized via a Suzuki coupling reaction between 3-bromoaniline and cyclopropylboronic acid.
-
To a reaction vessel, add 3-bromoaniline, cyclopropylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclopropylaniline.
Step 2: Synthesis of 3-Cyclopropyl-benzenesulfonyl Chloride
This step involves the diazotization of 3-cyclopropylaniline followed by reaction with sulfur dioxide.
-
Dissolve 3-cyclopropylaniline in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 3-Cyclopropyl-benzenesulfonyl chloride, which can be further purified by crystallization or distillation under reduced pressure.
Applications in Drug Development and Organic Synthesis
The unique structural features of 3-Cyclopropyl-benzenesulfonyl chloride make it a valuable intermediate in the synthesis of compounds with potential therapeutic properties.
Role of the Cyclopropyl Group in Medicinal Chemistry
The cyclopropyl group is a "privileged" structural motif in drug discovery for several reasons:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock a molecule into a bioactive conformation, potentially increasing its binding affinity to a biological target.
-
Improved Physicochemical Properties: The cyclopropyl group can favorably modulate properties such as lipophilicity and pKa, which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Enhanced Potency: By providing a better fit to the target's binding pocket, the cyclopropyl group can lead to a significant increase in a drug candidate's potency.
Synthesis of Bioactive Sulfonamides
The primary application of 3-Cyclopropyl-benzenesulfonyl chloride is in the synthesis of 3-cyclopropylbenzenesulfonamide derivatives. The sulfonamide functional group is present in a wide range of drugs, including:
-
Antibacterial agents
-
Diuretics
-
Anticonvulsants
-
Anti-inflammatory drugs
-
Anticancer agents [10]
By reacting 3-Cyclopropyl-benzenesulfonyl chloride with various amines, a library of novel sulfonamides can be generated for biological screening. The presence of the cyclopropyl group in these new chemical entities is anticipated to confer advantageous pharmacological properties. For instance, benzenesulfonamide derivatives have been investigated for their biological activities, including antimicrobial, anti-inflammatory, and effects on the cardiovascular system.[5][7][8]
Use as a Protecting Group and Synthetic Intermediate
Beyond its direct use in creating bioactive molecules, the 3-cyclopropylbenzenesulfonyl group can be employed as a protecting group for amines in multi-step organic syntheses.[11][13] The resulting sulfonamide is stable to a variety of reaction conditions and can be cleaved when necessary. Furthermore, the sulfonyl chloride itself can be used to introduce the 3-cyclopropylbenzenesulfonyl moiety into molecules to act as a versatile synthetic handle for further chemical transformations.[13][14]
Safety and Handling
3-Cyclopropyl-benzenesulfonyl chloride is expected to have similar hazards to other benzenesulfonyl chlorides. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water to produce corrosive hydrochloric acid and 3-cyclopropylbenzenesulfonic acid.[12]
-
Harmful if Swallowed: May cause gastrointestinal irritation or burns.
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Spills should be neutralized with a suitable agent like sodium bicarbonate before cleanup.
Conclusion
3-Cyclopropyl-benzenesulfonyl chloride is a valuable and versatile building block for the synthesis of novel organic compounds, particularly in the realm of medicinal chemistry. Its strategic combination of a reactive sulfonyl chloride group and a beneficial cyclopropyl moiety provides a powerful tool for the development of new drug candidates with potentially enhanced pharmacological profiles. A thorough understanding of its chemical properties, reactivity, and synthetic routes is essential for researchers and scientists to fully exploit its potential in their synthetic endeavors.
References
- Eze, F. I., et al. (2019).
- Iqbal, M. A., et al. (2018). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Journal of the Serbian Chemical Society, 83(10), 1147-1157.
- Hernández-Luis, F., et al. (2024).
-
Eze, F. I., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Retrieved from [Link]
-
LookChem. (n.d.). BENZENESULPHONYL CHLORIDE. Retrieved from [Link]
- Al-Masoudi, N. A., et al. (2021). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Egyptian Journal of Chemistry, 64(8), 4279-4287.
-
PubChem. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
- Longdom Publishing. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of a Health and Medical Economics, 7(2).
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Jinli Chemical. (2026). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 3-Cyclopropyl-benzenesulfonyl chloride. Retrieved from [Link]
- El-Gamal, M. I., et al. (2025).
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